Cas no 6270-13-9 (N N-Bis(2-Hydroxyethyl)-2-naphthylamine)

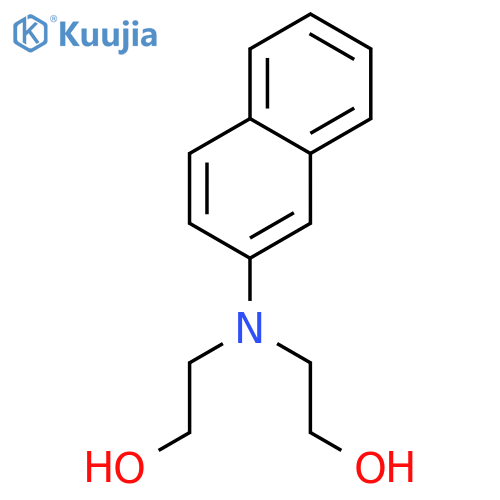

6270-13-9 structure

商品名:N N-Bis(2-Hydroxyethyl)-2-naphthylamine

CAS番号:6270-13-9

MF:C14H17NO2

メガワット:231.29000

MDL:MFCD00043568

CID:513997

N N-Bis(2-Hydroxyethyl)-2-naphthylamine 化学的及び物理的性質

名前と識別子

-

- Ethanol,2,2'-(2-naphthalenylimino)bis-

- 2,2'-(2-NAPHTHYLIMINO)DIETHANOL

- 2-[2-hydroxyethyl(naphthalen-2-yl)amino]ethanol

- NN-BIS(2-HYDROXYETHYL)-2-NAPHTHYLAMINE ---CRYSTALLINE POWDER---

- 2-[(2-Hydroxy-ethyl)-naphthalen-2-yl-amino]-ethanol

- NN-Bis(2-hydroxyethyl)-2-naphthylamine

- N N-Bis(2-Hydroxyethyl)-2-naphthylamine

-

- MDL: MFCD00043568

- インチ: InChI=1S/C14H17NO2/c16-9-7-15(8-10-17)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,16-17H,7-10H2

- InChIKey: UDSAFKFYWGEVMV-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C=C(C=CC2=C1)N(CCO)CCO

計算された属性

- せいみつぶんしりょう: 231.12600

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 5

じっけんとくせい

- PSA: 43.70000

- LogP: 1.63080

N N-Bis(2-Hydroxyethyl)-2-naphthylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N756603-50mg |

N N-Bis(2-Hydroxyethyl)-2-naphthylamine |

6270-13-9 | 50mg |

$ 65.00 | 2022-06-03 | ||

| TRC | N756603-250mg |

N N-Bis(2-Hydroxyethyl)-2-naphthylamine |

6270-13-9 | 250mg |

$ 80.00 | 2022-06-03 | ||

| Chemenu | CM246744-10g |

2,2'-(Naphthalen-2-ylazanediyl)diethanol |

6270-13-9 | 97% | 10g |

$332 | 2023-01-07 | |

| abcr | AB357596-2g |

2,2'-(2-Naphthylimino)diethanol; . |

6270-13-9 | 2g |

€141.50 | 2025-02-20 | ||

| Ambeed | A681301-1g |

2,2'-(Naphthalen-2-ylazanediyl)diethanol |

6270-13-9 | 97% | 1g |

$250.0 | 2024-04-18 | |

| abcr | AB357596-2 g |

2,2'-(2-Naphthylimino)diethanol; . |

6270-13-9 | 2g |

€141.50 | 2023-06-20 | ||

| 1PlusChem | 1P00EB25-2g |

2,2'-(2-NAPHTHYLIMINO)DIETHANOL |

6270-13-9 | 2g |

$114.00 | 2024-04-22 | ||

| A2B Chem LLC | AG66717-2g |

2,2'-(Naphthalen-2-ylazanediyl)diethanol |

6270-13-9 | 2g |

$107.00 | 2024-04-19 | ||

| TRC | N756603-25mg |

N N-Bis(2-Hydroxyethyl)-2-naphthylamine |

6270-13-9 | 25mg |

$ 50.00 | 2022-06-03 | ||

| Chemenu | CM246744-10g |

2,2'-(Naphthalen-2-ylazanediyl)diethanol |

6270-13-9 | 97% | 10g |

$332 | 2021-08-04 |

N N-Bis(2-Hydroxyethyl)-2-naphthylamine 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

6270-13-9 (N N-Bis(2-Hydroxyethyl)-2-naphthylamine) 関連製品

- 120-07-0(N-Phenyldiethanolamine)

- 92-50-2(2-(N-Ethylanilino)ethanol)

- 93-90-3(2-(N-Methylanilino)ethanol)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6270-13-9)N N-Bis(2-Hydroxyethyl)-2-naphthylamine

清らかである:99%

はかる:1g

価格 ($):225.0